REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=O.C(#N)[CH:11]([CH2:13][C:14]#[N:15])O.[NH:17]1CCCCC1>C(O)C>[NH2:15][C:14]1[C:13]([C:11]#[N:17])=[CH:4][C:3]2[C:2](=[CH:9][CH:8]=[CH:7][CH:6]=2)[N:1]=1
|
Name
|
|
Quantity
|
2.42 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=O)C=CC=C1
|
Name
|
|
Quantity
|
1.89 mL
|
Type
|
reactant
|
Smiles
|
C(C(O)CC#N)#N
|
Name
|
|
Quantity
|
0.988 mL
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was partitioned in four sealed tubes
|
Type
|
CUSTOM
|
Details
|
The volatiles were removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the remaining crude was purified by flash-chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC2=CC=CC=C2C=C1C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.94 g | |
YIELD: PERCENTYIELD | 57% | |
YIELD: CALCULATEDPERCENTYIELD | 114.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |